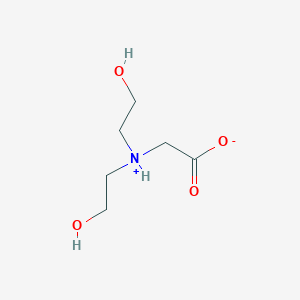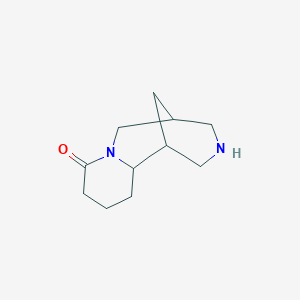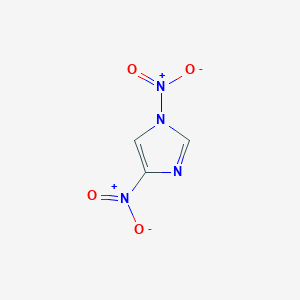
1,4-二硝基-1H-咪唑
概述
描述
1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dinitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dinitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药和药理学
咪唑衍生物,包括1,4-二硝基-1H-咪唑,具有广泛的生物学和药理学活性 . 它们在生物活性分子的合成中起着关键作用 ,例如抗癌、抗衰老、抗凝血、抗炎、抗菌、抗结核、抗糖尿病、抗疟疾、抗病毒药物和酶抑制剂 .
农业
咪唑衍生物也作为选择性植物生长调节剂、杀菌剂、除草剂和治疗剂 . 这使得1,4-二硝基-1H-咪唑在农业应用中具有潜在的用途。
绿色化学
在绿色化学领域,咪唑被用作离子液体和N-杂环卡宾 (NHC) . 这表明1,4-二硝基-1H-咪唑可用于化学有机合成的环境友好方法 .
蛋白质功能化和肽大环化
1,4-二硝基-1H-咪唑 (1,4-DNIm) 及其他二硝基咪唑已被证明是用于蛋白质功能化和肽大环化的双功能生物偶联试剂 . 这表明其在生物化学和分子生物学中具有潜在的应用。
高能材料
含有三个以上硝基的咪唑化合物,包括1,4-二硝基-1H-咪唑,显示出比RDX更强的爆炸性能 . 这表明其在高能材料领域具有潜在的应用。
合成化学
作用机制
Target of Action
1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that 1,4-Dinitro-1H-imidazole might also affect protein structure and function by modifying tyrosine residues.
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .
Action Environment
It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .
生化分析
Biochemical Properties
1,4-Dinitro-1H-imidazole has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This implies that 1,4-Dinitro-1H-imidazole interacts with proteins and can modify their structure and function .
Cellular Effects
The cellular effects of 1,4-Dinitro-1H-imidazole have been observed in bovine aortic endothelial cells . Upon photolysis of 1,4-Dinitro-1H-imidazole, intracellular nitrogen dioxide production was evidenced by the nitration of the tyrosine analog probe p-hydroxyphenylacetic acid (PHPA) and cellular protein tyrosine nitration .
Molecular Mechanism
The molecular mechanism of 1,4-Dinitro-1H-imidazole involves the formation of nitrogen dioxide upon irradiation, implying the homolysis of the N–N bond in the 1,4-Dinitro-1H-imidazole molecule . This leads to the nitration of tyrosine residues in proteins .
Temporal Effects in Laboratory Settings
The effects of 1,4-Dinitro-1H-imidazole over time in laboratory settings have not been fully elucidated. It has been shown that irradiation of 1,4-Dinitro-1H-imidazole at different wavelengths produced tyrosine nitration, with yields approaching approximately 30% with respect to 1,4-Dinitro-1H-imidazole at 290 nm exposure .
属性
IUPAC Name |
1,4-dinitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSREFSUPXCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409109 | |
| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-81-1 | |
| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?
A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of 1,4-dinitro-1H-imidazole. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that 1,4-dinitro-1H-imidazole derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.
Q2: Can you elaborate on the structural characteristics of 1,4-dinitro-1H-imidazole?
A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, 1,4-dinitro-1H-imidazole can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].
Q3: Have computational chemistry methods been used to study 1,4-dinitro-1H-imidazole?
A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.
Q4: What are the potential applications of 1,4-dinitro-1H-imidazole in research?
A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of 1,4-dinitro-1H-imidazole derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.
Q5: Are there any safety concerns associated with working with 1,4-dinitro-1H-imidazole?
A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

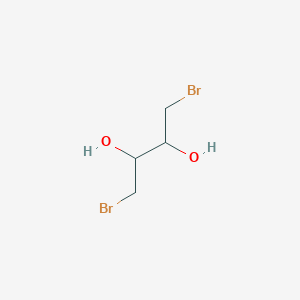
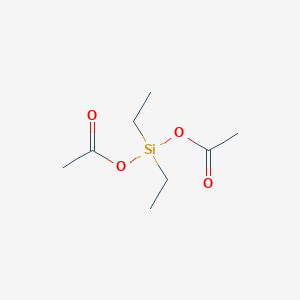
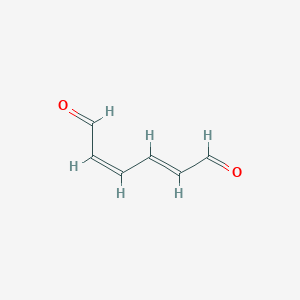
![2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B94141.png)
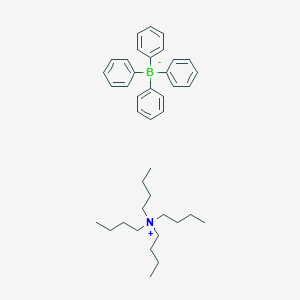
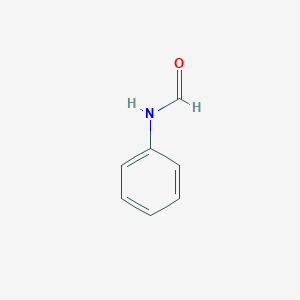
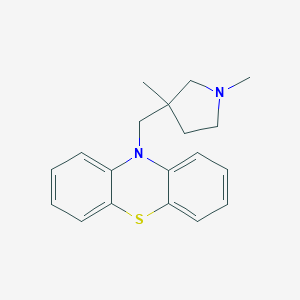
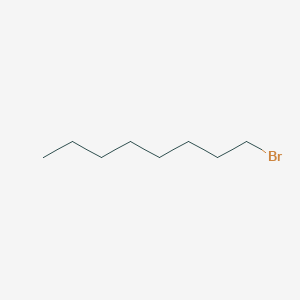


![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
